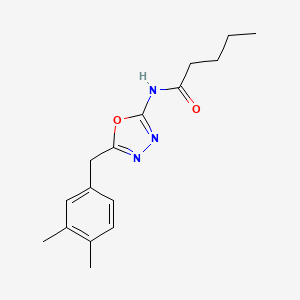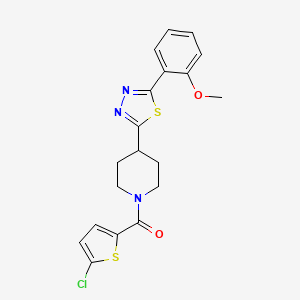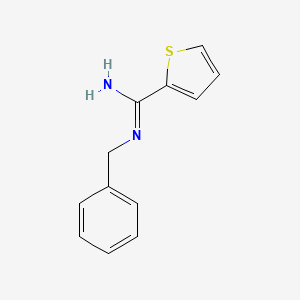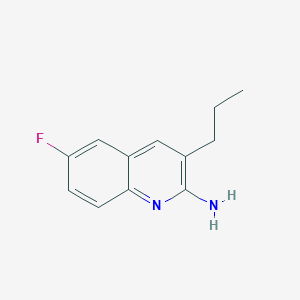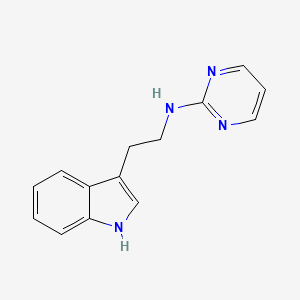
N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many bioactive aromatic compounds. The indole nucleus consists of a pyrrole ring fused to benzene, forming a 2,3-benzopyrrole structure .
Méthodes De Préparation
The synthesis of N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine typically involves the coupling of tryptamine with pyrimidine derivatives. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines. This method is widely used for the preparation of esters, amides, and anhydrides . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or pyrimidine moiety is substituted with other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine involves its interaction with various molecular targets and pathways. Compounds containing an indole ring, such as this one, are known to interact with serotonin receptors, which play crucial roles in mood regulation, gastrointestinal function, and circadian rhythm maintenance . Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also contains an indole moiety and is studied for its anti-inflammatory properties.
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Known for its analgesic and anti-inflammatory properties, this compound is synthesized by coupling tryptamine with ibuprofen.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: This compound is synthesized by coupling tryptamine with carprofen and is studied for its anti-inflammatory properties.
These similar compounds highlight the versatility and potential of indole derivatives in various scientific and medical applications.
Propriétés
Formule moléculaire |
C14H14N4 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H14N4/c1-2-5-13-12(4-1)11(10-18-13)6-9-17-14-15-7-3-8-16-14/h1-5,7-8,10,18H,6,9H2,(H,15,16,17) |
Clé InChI |
RTNLWWDTJVZDKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)

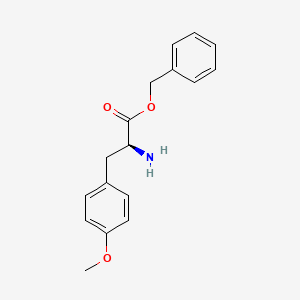
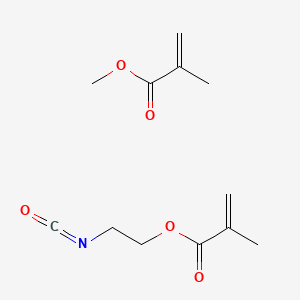
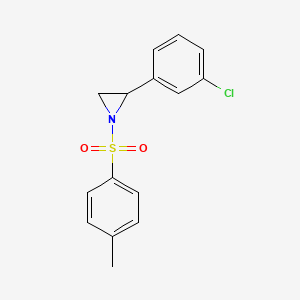
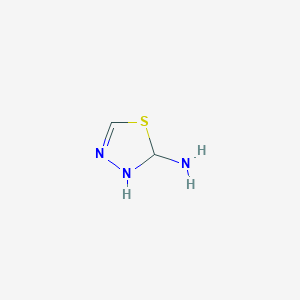
![Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)
